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Compound of Interest

Compound Name: Pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B188559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic amine of interest in medicinal chemistry and

materials science. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted spectroscopic data from established chemical

databases, alongside detailed, generalized experimental protocols for the acquisition of such

data. This information is intended to serve as a valuable resource for the characterization and

utilization of this compound in research and development.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for Pyrido[2,3-b]pyrazin-6-
amine. These predictions are based on computational models and should be confirmed by

experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (ppm) Multiplicity Assignment

8.59 s H-2

8.33 s H-3

7.91 d H-7

7.01 d H-8

5.40 (broad) s -NH₂

Solvent: DMSO-d₆ s: singlet, d: doublet

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

158.2 C-6

152.0 C-8a

146.5 C-2

138.1 C-3

130.4 C-4a

124.9 C-7

109.8 C-5

Solvent: DMSO-d₆

Table 3: Key Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H stretch (amine)

3100-3000 Medium C-H stretch (aromatic)

1640-1600 Strong N-H bend (amine)

1600-1450 Medium-Strong
C=C and C=N stretching

(aromatic rings)

1350-1250 Medium C-N stretch (aromatic amine)

850-750 Strong
C-H out-of-plane bend

(aromatic)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

146.06 100 [M]⁺ (Molecular Ion)

119.05 ~60 [M-HCN]⁺

92.04 ~40 [M-2HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

These protocols are based on standard laboratory practices for the analysis of heterocyclic

amines and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation:
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Weigh approximately 5-10 mg of Pyrido[2,3-b]pyrazin-6-amine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure the solvent is chosen based on

the sample's solubility and does not have signals that would overlap with key analyte

resonances.

Cap the NMR tube securely.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Tune and shim the spectrometer to the specific solvent and sample.

Set the acquisition parameters for ¹H NMR, including the spectral width, number of scans

(typically 16-64), and relaxation delay.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,

1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Data Acquisition and Processing:

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
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Sample Preparation:

Thoroughly dry both the Pyrido[2,3-b]pyrazin-6-amine sample and potassium bromide

(KBr) powder in an oven to remove any moisture.

In an agate mortar, grind approximately 1-2 mg of the sample to a fine powder.

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly

with the sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is automatically ratioed against the background spectrum to produce

the transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Introduce a small amount of the solid Pyrido[2,3-b]pyrazin-6-amine sample into the

mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and

injecting it into a gas chromatograph (GC-MS).

Ionization and Analysis:
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In the ion source, the sample is bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition:

The detector records the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, showing the relative intensity of each ion

fragment.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

chemical compound like Pyrido[2,3-b]pyrazin-6-amine.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of Pyrido[2,3-b]pyrazin-6-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188559#spectroscopic-data-of-pyrido-2-3-b-pyrazin-
6-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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